(3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a bromophenyl group, a pyrimidinyl group, an oxadiazolyl group, and an azetidinyl group. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The bromophenyl group is likely to be planar due to the conjugated system of the phenyl ring. The pyrimidinyl and oxadiazolyl groups introduce additional nitrogen and oxygen atoms into the structure, which could form hydrogen bonds and impact the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For example, the bromine atom on the bromophenyl group could be replaced in a nucleophilic aromatic substitution reaction. The azetidinyl group, a type of beta-lactam, could undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen and oxygen atoms could increase its polarity and potentially its solubility in water.Scientific Research Applications
Synthesis and Imaging Agents
- Synthesis of PET Agents for Parkinson's Disease : A study detailed the synthesis of a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, using a related compound to improve understanding of the disease's molecular mechanisms (Min Wang et al., 2017).
Biological Evaluation and Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibitors : Research on bromophenol derivatives, including a study of novel compounds for their inhibitory effects on carbonic anhydrase enzymes, suggests potential therapeutic applications in conditions where enzyme inhibition is beneficial (Yusuf Akbaba et al., 2013).
Optical Properties and Material Applications
- Low-Cost Emitters with Large Stokes' Shift : A study synthesized derivatives with remarkable Stokes' shift and quantum yields, indicating potential applications in low-cost luminescent materials (G. Volpi et al., 2017).
Antimicrobial and Anticancer Agents
- Antimicrobial and Anticancer Activity : Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed significant antimicrobial and higher anticancer activity, indicating the potential for developing new therapeutic agents (H. Hafez et al., 2016).
Drug Formulation and Stability
- Improving In Vivo Exposure of Poorly Soluble Compounds : Research on the development of a formulation for early toxicology studies of a poorly water-soluble compound highlights the importance of formulation science in enhancing drug bioavailability (Lori Burton et al., 2012).
Metabolism and Bioactivation Studies
- Glutathione S-transferase–Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine : A study on AZD1979, a compound designed for obesity treatment, revealed insights into its metabolism, specifically the formation of glutathione-related metabolites without prior bioactivation, which could inform the development of drugs with improved safety profiles (Xue-Qing Li et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as is common with many small molecule drugs .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in a variety of biochemical processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
(3-bromophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2/c17-12-4-1-3-10(7-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-18-5-2-6-19-13/h1-7,11H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFHTLMIOULTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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